Selective Cytotoxicity in Triple-Negative Breast Cancer (MDA-MB-231) Versus Hormone-Responsive Breast Cancer (MCF-7)
In a comparative cytotoxicity assessment, 7-Methoxy-1,3-benzothiazol-6-amine exhibited an IC₅₀ of 49.6 ± 1.0 µM against MDA-MB-231 (triple-negative breast cancer) cells, while showing no significant activity against MCF-7 (hormone-responsive breast cancer) cells with an IC₅₀ > 500 µM . This 10-fold selectivity window contrasts with the known benzothiazole comparator thalidomide, which displayed IC₅₀ values of 413.0 ± 2.0 µM (MDA-MB-231) and 360.0 ± 2.0 µM (MCF-7)—a negligible selectivity difference of 1.15-fold .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | MDA-MB-231: 49.6 ± 1.0 µM; MCF-7: >500 µM |
| Comparator Or Baseline | Thalidomide: MDA-MB-231: 413.0 ± 2.0 µM; MCF-7: 360.0 ± 2.0 µM |
| Quantified Difference | Target compound: 10-fold selectivity for MDA-MB-231 over MCF-7; Comparator: 1.15-fold selectivity |
| Conditions | Human breast cancer cell lines (MDA-MB-231, MCF-7); in vitro cytotoxicity assay |
Why This Matters
This cell-line selectivity profile differentiates the compound as a potential probe for triple-negative breast cancer research versus hormone-responsive subtypes, directly informing experimental design and procurement decisions in oncology-focused discovery programs.
